![molecular formula C11H12N2O B3070610 1-[4-(1H-Imidazol-1-YL)phenyl]ethanol CAS No. 100479-70-7](/img/structure/B3070610.png)

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol

Übersicht

Beschreibung

“1-[4-(1H-Imidazol-1-YL)phenyl]ethanol” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound involves a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and corresponding substituted acetophenone . The reaction is carried out with continuous stirring at ambient temperature .Molecular Structure Analysis

In the crystal structure of the title compound, the solvent water molecule links the organic molecules through O-H⋯O and O-H⋯N hydrogen bonds, forming chains that run diagonally across the bc face . These chains are connected to adjacent chains through weak C-H⋯O interactions, resulting in hydrogen-bonded sheets extending along the b and c axes .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular formula is C11H10N2O and it has an average mass of 186.210 Da .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol demonstrates antioxidant potential. Its ability to scavenge free radicals makes it valuable in combating oxidative stress and preventing cellular damage . Researchers have explored its use in formulations for health supplements and skincare products.

Anticancer Efficacy

Recent computational studies have revealed that derivatives of this compound exhibit inhibitory effects against the epidermal growth factor receptor (EGFR), both in its wild-type form and mutant variants. These findings suggest its potential as an effective EGFR inhibitor with substantial anticancer activity .

Estrogenicity Evaluation

In the context of environmental health, 4-(Imidazol-1-yl)phenol has been employed in evaluating the estrogenicity of phenolic xenoestrogens. Specifically, it was used in a Saccharomyces cerevisiae-based Lac-Z reporter assay to assess estrogenic effects .

Antifungal Properties

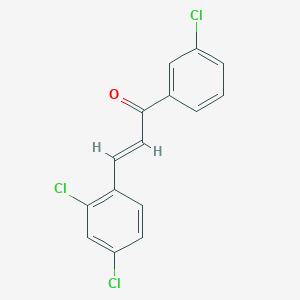

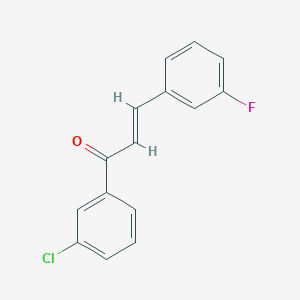

Researchers have synthesized a series of 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituted phenyl)prop-2-en-1-one derivatives. These compounds were characterized and evaluated for their antifungal activity. Their potential as antifungal agents warrants further investigation .

Synthesis of Novel Compounds

The Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone yields (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. This novel compound can serve as a building block for the development of other functional molecules .

Drug Development

Imidazole-containing compounds, including 1-[4-(1H-Imidazol-1-YL)phenyl]ethanol, play a crucial role in drug discovery. Their diverse pharmacological activities—ranging from antibacterial and antiviral to anti-inflammatory and antitumor—make them attractive candidates for novel drug development .

Wirkmechanismus

Target of Action

Imidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been used as enzyme inhibitors , suggesting that they may interact with various enzymes in the body.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Imidazole derivatives have been associated with a variety of biological activities, suggesting that the effects of this compound could be diverse .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-imidazol-1-ylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILVMLWWVGDAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)

![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)

![4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B3070626.png)